1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(3,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
NQTMAKAHRNQRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1-(3,4-diethoxyphenyl)propan-2-one
- Starting Material : 1-(3,4-diethoxyphenyl)propan-2-one, which can be synthesized or procured commercially.
- Reagents : Chlorinating agents such as N-chlorosuccinimide, molecular chlorine, or polychloroalkanes (e.g., hexachloroethane) are commonly employed.
- Solvent : An inert organic solvent like dichloromethane (CH₂Cl₂) is preferred to minimize side reactions.
- Reaction Conditions : The reaction is typically carried out at low temperatures (0–5°C) to control reaction kinetics and prevent decomposition or over-chlorination.
- Procedure : The ketone is dissolved in the solvent, and the chlorinating agent is added slowly under stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or other analytical techniques.
- Isolation : After completion, the reaction mixture is quenched, and the product is purified by distillation or recrystallization to achieve high purity.
Alternative Synthetic Routes and Related Compounds
While direct literature on 1-chloro-1-(3,4-diethoxyphenyl)propan-2-one is limited, analogous compounds such as 1-chloro-1-(3,5-diethoxyphenyl)propan-2-one have been synthesized using similar chlorination strategies, indicating the general applicability of this method for diethoxy-substituted phenyl propanones.
Example from Patent Literature for Related Compounds
- A related approach involves the reaction of 1-(3,4-dimethoxyphenyl)propan-2-one with chlorinating agents under nitrogen atmosphere, followed by crystallization and purification steps. This method includes temperature control, seeding to initiate crystallization, and vacuum drying to obtain the hydrochloride salts or free bases with yields ranging from 50% to 80% depending on conditions.
- Lithiation of methoxy-substituted benzenes followed by chlorination with N-chlorosuccinimide or polychloroalkanes is a known method for preparing chlorinated aromatic intermediates, which can be adapted for ethoxy-substituted analogs.
Data Table: Typical Reaction Parameters for Chlorination
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 1-(3,4-diethoxyphenyl)propan-2-one | Commercially available or synthesized |
| Chlorinating agent | N-chlorosuccinimide, Cl₂, hexachloroethane | N-chlorosuccinimide preferred for selectivity |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert, low boiling point |
| Temperature | 0–5°C | Controls reaction rate and side reactions |
| Reaction time | 1–4 hours | Monitored by TLC |
| Work-up | Quench with water, extraction | Organic layer separated, dried, evaporated |
| Purification | Recrystallization or distillation | Ensures high purity |
| Yield | Typically 60–80% | Dependent on precise conditions |
Chemical Reactions Analysis
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, yielding alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Ethoxy Groups
Compounds such as 1-(3,4-dimethoxyphenyl)propan-2-one () and 1-(3,4-diethoxyphenyl)propan-2-one differ in their alkoxy substituents. For example:
- Solubility : Ethoxy groups may reduce aqueous solubility compared to methoxy analogs due to increased hydrophobicity.
Chlorinated Propanone Derivatives
Chlorine substitution at the propanone position significantly impacts reactivity. Comparisons include:
- 1-Chloro-1-(4-fluorophenyl)propan-2-one (): Fluorine’s strong electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attacks. Boiling Point: Not reported, but molecular weight (186.61 g/mol) is lower than the diethoxy analog.
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one ():
- The trifluoromethyl group (-CF3) is highly electron-withdrawing, further activating the ketone toward nucleophilic substitution.
- Molecular Weight: 232.62 g/mol (C10H8ClF3O).
Hydrazone and Heterocyclic Derivatives
Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () demonstrate how hydrazone formation modifies reactivity:
- Synthesis : Derived from diazonium salt reactions (), these derivatives are intermediates for pyrazoles and other heterocycles.
- Crystallography : Planar molecular geometry and N–H⋯O hydrogen bonding influence packing and stability .
- Contrast with Target Compound: The absence of a hydrazinylidene group in this compound suggests divergent applications, favoring direct substitution over cyclization.
Propenone and Enone Analogs
1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () feature α,β-unsaturated ketones (enones), enabling conjugation and Michael addition reactions. In contrast, the saturated propan-2-one structure of the target compound lacks this reactivity, highlighting its suitability for nucleophilic acyl substitutions rather than conjugate additions .
Biological Activity
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is a chlorinated ketone compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H17ClO3
- Molecular Weight : 256.72 g/mol
The structure features a chloro group attached to a propan-2-one moiety and a diethoxy-substituted phenyl group. This configuration allows for diverse chemical reactions and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or altering protein function. This suggests its role as a prodrug that may require metabolic activation to exert its effects.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various pathogens, indicating that this compound may possess similar properties .
- Antioxidant Activity : The compound's derivatives have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems .
Case Studies and Experimental Data
- Antimicrobial Evaluation : In vitro studies on related compounds have indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains. These studies suggest that the compound could be developed as an antimicrobial agent .
- Cytotoxicity Studies : In tests involving cancer cell lines, compounds structurally similar to this compound showed varied cytotoxic effects. For instance, certain derivatives were more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells .
- Mechanistic Insights : Research has indicated that compounds like chalcones (which share structural similarities) can inhibit cancer cell proliferation through mechanisms involving the STAT3 and NF-kB signaling pathways. This points towards a possible therapeutic application for this compound in oncology .
Comparative Analysis of Similar Compounds
The following table summarizes the similarities and unique features of structurally related compounds:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Chloro-1-(3,5-dichlorophenyl)propan-2-one | C13H12Cl2O | 0.92 | Contains dichloro substituents enhancing reactivity |
| 3-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one | C13H16ClO3 | 0.90 | Features methoxy groups influencing solubility |
| 3-Chloro-1-(p-tolyl)propan-2-one | C11H13ClO | 0.88 | Contains a methyl group affecting sterics |
The unique combination of diethoxy groups along with the chlorinated ketone structure differentiates it from these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
